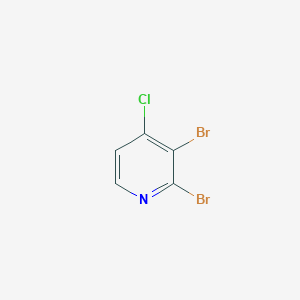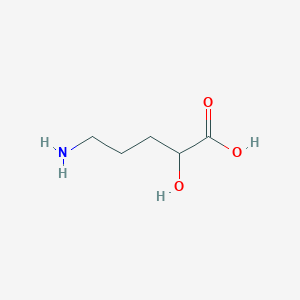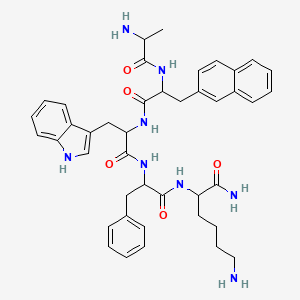
2,3-Dibromo-4-chloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-4-chloropyridine is a halogenated pyridine derivative. Pyridines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of bromine and chlorine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-chloropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-4-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2,3-dibromo-4-aminopyridine or other derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Dichloromethane, chloroform, tetrahydrofuran (THF).
Major Products Formed
- Substituted pyridines with various functional groups.
- Coupled products with aryl or alkyl groups.
- Reduced derivatives such as 2,3-dibromo-4-aminopyridine.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-4-chloropyridine is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of biologically active molecules and potential drug candidates.
Medicine: As a building block in the synthesis of pharmaceuticals with potential therapeutic properties.
Industry: In the production of agrochemicals, dyes, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-4-chloropyridine depends on its specific application and the target molecule
Electrophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles, leading to the formation of new chemical bonds.
Cross-Coupling Reactions: The compound can form carbon-carbon bonds with other organic molecules through palladium-catalyzed reactions.
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromo-4-chloropyridine can be compared with other halogenated pyridines such as:
3,5-Dibromo-4-chloropyridine: Similar structure but with bromine atoms at different positions.
2,4-Dibromo-3-chloropyridine: Another isomer with different halogen positions.
2,3-Dichloro-4-bromopyridine: Contains chlorine atoms instead of bromine at the 2 and 3 positions.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct reactivity and properties, making it suitable for specific synthetic applications.
Eigenschaften
Molekularformel |
C5H2Br2ClN |
|---|---|
Molekulargewicht |
271.34 g/mol |
IUPAC-Name |
2,3-dibromo-4-chloropyridine |
InChI |
InChI=1S/C5H2Br2ClN/c6-4-3(8)1-2-9-5(4)7/h1-2H |
InChI-Schlüssel |
GQHLHJLMDWGXSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)

![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)




![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)

amine](/img/structure/B12108554.png)
amine](/img/structure/B12108558.png)



